molecular formula C14H11NO4S B3009458 Methyl 3-nitro-4-(phenylthio)benzoate CAS No. 33358-30-4

Methyl 3-nitro-4-(phenylthio)benzoate

Cat. No.: B3009458
CAS No.: 33358-30-4
M. Wt: 289.31
InChI Key: STFIAUKBFFALNK-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(phenylthio)benzoate is an organic compound with the molecular formula C14H11NO4S. It is a nitrobenzoate derivative that features a nitro group, a phenylthio group, and a methyl ester group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(phenylthio)benzoate typically involves the nitration of methyl 4-(phenylthio)benzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient nitration.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(phenylthio)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with nucleophiles like thiols or amines can lead to the formation of new derivatives.

    Oxidation: The phenylthio group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as thiols, amines, under basic or acidic conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Methyl 3-amino-4-(phenylthio)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 3-nitro-4-(phenylsulfonyl)benzoate.

Scientific Research Applications

Methyl 3-nitro-4-(phenylthio)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry for the detection and quantification of specific analytes.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(phenylthio)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylthio group can engage in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the phenylthio group, making it less versatile in substitution reactions.

    Methyl 4-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and the types of reactions it undergoes.

    Methyl 3-amino-4-(phenylthio)benzoate: A reduced form of Methyl 3-nitro-4-(phenylthio)benzoate, with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a phenylthio group, which confer distinct reactivity patterns. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

methyl 3-nitro-4-phenylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-19-14(16)10-7-8-13(12(9-10)15(17)18)20-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFIAUKBFFALNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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